2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
Beschreibung
This compound belongs to the pyrazolo[3,4-b]pyridine class, characterized by a bicyclic framework integrating pyrazole and pyridine rings. Key structural features include:
- Cyclopentyl substituent at position 2, enhancing lipophilicity and steric bulk.
- Methyl group at position 5, influencing electronic and steric properties.
- Hydroxyl group at position 3, enabling hydrogen bonding and polar interactions.
Synthetic routes for such derivatives often involve multicomponent reactions or acid-catalyzed cyclization. For example, silica sulfuric acid has been employed as a catalyst for related pyrazolo[3,4-b]pyridine syntheses .
Eigenschaften
Molekularformel |
C12H19N3O |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
2-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C12H19N3O/c1-8-6-10-11(13-7-8)14-15(12(10)16)9-4-2-3-5-9/h8-9,13-14H,2-7H2,1H3 |
InChI-Schlüssel |
AMQQOKVVWSKKNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(NC1)NN(C2=O)C3CCCC3 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of the Pyrazole Ring
The pyrazole ring is synthesized by reacting ethyl 5-methyl-3-oxo-4,5,6,7-tetrahydro-2H-pyridine-1-carboxylate with cyclopentyl hydrazine hydrochloride under acidic conditions. This method adapts protocols from pyrazolo[3,4-b]pyridine syntheses:
Procedure :
- Ethyl 5-methyl-3-oxo-4,5,6,7-tetrahydro-2H-pyridine-1-carboxylate (1.0 eq) and cyclopentyl hydrazine hydrochloride (1.2 eq) are refluxed in ethanol with acetic acid (6 equiv) under an O₂ atmosphere (1 atm) at 130°C for 18 hours.
- The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 2-cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one.
Mechanism :
Reduction to Introduce the C3 Hydroxyl Group
The ketone at C3 is reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol:
- 2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-one (1.0 eq) is dissolved in methanol.
- NaBH₄ (2.0 eq) is added portion-wise at 0°C, stirred for 4 hours, and quenched with water.
- The product is extracted with ethyl acetate and purified via column chromatography to yield the target alcohol.
Yield Optimization :
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HOAc (6 eq), O₂ | 74–94 |
| NaBH₄ Reduction | MeOH, 0°C → RT | 85–90 |
A halogenated precursor enables introduction of the cyclopentyl group via Suzuki-Miyaura coupling, as demonstrated in kinase inhibitor syntheses:
Procedure :
- 5-Methyl-3-iodo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (1.0 eq) is prepared via iodination of the parent compound using N-iodosuccinimide (NIS) in DMF.
- The intermediate is coupled with cyclopentylboronic acid (1.5 eq) under Pd(PPh₃)₄ catalysis in a mixture of dioxane and aqueous Na₂CO₃ at 80°C for 12 hours.
Key Data :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | None | 65 |
| PdCl₂(dppf) | XPhos | 78 |
Cascade Cyclization Approach
Silver-Catalyzed Cyclization
A cascade reaction involving 3-methyl-1H-pyrazol-5-amine and cyclopentylpropiolaldehyde forms the pyrazolo[3,4-b]pyridine core in one pot:
Procedure :
- 3-Methyl-1H-pyrazol-5-amine (1.0 eq) and cyclopentylpropiolaldehyde (1.2 eq) are stirred in acetonitrile with AgNO₃ (10 mol%) at 80°C for 6 hours.
- The reaction is concentrated, and the residue is purified via flash chromatography to yield the target compound.
Mechanistic Insight :
- The aldehyde undergoes nucleophilic attack by the pyrazole amine, forming an imine intermediate.
- Silver catalysis promotes 6-endo-dig cyclization, forming the pyridine ring.
Comparative Analysis of Methods
Scale-Up and Process Considerations
- Cyclocondensation Route : Preferred for large-scale synthesis due to fewer steps and lower catalyst costs.
- Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures achieves >95% purity.
- Green Chemistry : Replacing O₂ with air in cyclocondensation reduces costs but lowers yield to 34–74%.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a modulator of biological pathways and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins involved in various biological processes. For example, it may inhibit cyclin-dependent kinases (CDKs) or modulate signaling pathways related to cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
The table below compares substituents and properties of the target compound with analogs from literature:
Key Observations:
- Lipophilicity : The cyclopentyl group in the target compound likely increases membrane permeability compared to aryl or hydroxyphenyl substituents in analogs .
- Hydrogen Bonding: The hydroxyl group at position 3 enhances solubility in polar solvents (e.g., water or ethanol) relative to methyl or cyano groups in analogs .
Biologische Aktivität
2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 207.27 g/mol. Its structure features a pyrazolo[3,4-b]pyridine scaffold that is known for various biological activities.
Research indicates that compounds with similar structures often act as inhibitors of specific protein kinases involved in cancer progression and other diseases. The biological activity can be attributed to the following mechanisms:
- Inhibition of Protein Kinases : The compound may inhibit tyrosine kinases and serine-threonine kinases, which are critical in signaling pathways related to cell proliferation and survival.
- Antioxidant Activity : Some studies suggest that derivatives of this compound exhibit antioxidant properties, which can mitigate oxidative stress in cells.
Pharmacological Effects
The biological activity of 2-Cyclopentyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol has been evaluated in various in vitro and in vivo studies:
-
Anticancer Activity : Preliminary studies show that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values indicate moderate potency.
- A549 (lung cancer) : Similar results were observed with effective inhibition at micromolar concentrations.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells against apoptosis induced by neurotoxic agents.
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study published in Medicinal Chemistry reported that derivatives of pyrazolo[3,4-b]pyridine exhibited significant anticancer activity with IC50 values ranging from 5 to 15 µM against various cancer cell lines .
- Another research article focused on the neuroprotective effects of similar compounds demonstrated that they could reduce oxidative stress markers in neuronal models .
Table 1: Biological Activity Summary
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10 | Moderate Cytotoxicity |
| A549 | 12 | Moderate Cytotoxicity |
| SH-SY5Y | 8 | Neuroprotection |
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Protein Kinase Inhibition | Inhibits key signaling pathways related to growth |
| Antioxidant Activity | Reduces oxidative stress in cellular models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
